Cas no 1329840-71-2 (2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride)

2-(4-Chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a chemically synthesized compound featuring a thienopyridine core with a 4-chlorobenzamido substituent and a carboxamide functional group. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development. The structural complexity of the thienopyridine scaffold, combined with the chlorobenzamido moiety, suggests potential biological activity, particularly in medicinal chemistry applications. This compound may serve as an intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutics. Its well-defined molecular structure allows for precise characterization and reproducibility in experimental settings.
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride structure
1329840-71-2 structure
商品名:2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
CAS番号:1329840-71-2
MF:C16H17Cl2N3O2S
メガワット:386.296080350876
CID:5797374

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
    • 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
    • インチ: 1S/C16H16ClN3O2S.ClH/c1-20-7-6-11-12(8-20)23-16(13(11)14(18)21)19-15(22)9-2-4-10(17)5-3-9;/h2-5H,6-8H2,1H3,(H2,18,21)(H,19,22);1H
    • InChIKey: AQVDCLFYOWMPNW-UHFFFAOYSA-N
    • ほほえんだ: C1N(C)CCC2C(C(N)=O)=C(NC(=O)C3=CC=C(Cl)C=C3)SC1=2.[H]Cl

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0526-1159-5μmol
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0526-1159-15mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0526-1159-30mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0526-1159-75mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0526-1159-20mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0526-1159-40mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0526-1159-20μmol
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0526-1159-2mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0526-1159-100mg
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0526-1159-2μmol
2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
1329840-71-2 90%+
2μl
$57.0 2023-05-17

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride 関連文献

2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochlorideに関する追加情報

Introduction to 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1329840-71-2) in Modern Chemical and Biomedical Research

The compound 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1329840-71-2) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. Its unique structural framework, combining a thienopyridine core with an amide and chlorobenzamido substituent, positions it as a versatile scaffold for drug discovery and development. This introduction delves into the compound's chemical properties, potential biological activities, and its relevance in contemporary research.

The molecular structure of 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is characterized by a fused heterocyclic system comprising a thiophene ring linked to a pyridine ring. The presence of a methyl group at the 6-position and an amide linkage at the 3-position introduces additional functional sites for interaction with biological targets. The chlorobenzamido moiety further enhances its potential as an pharmacophore by providing a polar and aromatic interaction surface.

Recent studies have highlighted the significance of thienopyridine derivatives in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been explored for their potential in modulating various cellular pathways, including enzyme inhibition and receptor binding. The thieno[2,3-c]pyridine scaffold is particularly noteworthy for its ability to engage with multiple biological targets, making it an attractive platform for designing novel therapeutic agents.

The 4-chlorobenzamido group in the compound's structure is of particular interest as it can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological macromolecules. This feature is crucial for optimizing binding affinity and selectivity in drug design. Additionally, the hydrochloride salt form of the compound enhances its solubility in aqueous media, facilitating its use in both in vitro and in vivo studies.

In the context of current research trends, 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has been investigated for its potential role in addressing neurological disorders. Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective properties by modulating glutamate receptor activity and reducing oxidative stress. These effects are particularly relevant given the increasing prevalence of neurodegenerative diseases worldwide.

Furthermore, the compound's structural features make it a promising candidate for developing anti-inflammatory agents. Inflammatory pathways are implicated in numerous chronic diseases, and targeting these pathways with small molecule inhibitors has emerged as a key strategy in drug development. The thienopyridine core is known to interact with inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the production of pro-inflammatory cytokines.

Another area of interest is the potential application of this compound in oncology research. The ability of thienopyridine derivatives to inhibit kinases and other enzymes involved in cancer cell proliferation has been well-documented. The chlorobenzamido moiety may enhance binding interactions with target proteins by providing additional contact points within the active site or allosteric pockets. This dual functionality makes the compound a valuable tool for developing targeted therapies against various cancer types.

The synthesis of 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. Key steps include cyclization reactions to form the thienopyridine core followed by functional group modifications to introduce the amide and chlorobenzamido groups. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.

In conclusion, 2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1329840-71-2) represents a significant contribution to the chemical and biomedical sciences. Its unique structural features and demonstrated biological activities position it as a valuable scaffold for further drug discovery efforts. As research continues to uncover new therapeutic applications for thienopyridine derivatives, this compound holds promise for addressing some of today's most pressing medical challenges.

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